molecular formula C17H17F3N4O B2749722 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 2034420-52-3

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B2749722
CAS No.: 2034420-52-3
M. Wt: 350.345
InChI Key: VZSUUDYNMHZYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a propan-1-one backbone linked to a 4-(trifluoromethyl)phenyl group and a 3-(pyrimidin-2-ylamino)azetidine moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the azetidine ring (a four-membered nitrogen-containing heterocycle) confers conformational rigidity compared to larger rings like piperidine or piperazine . The pyrimidin-2-ylamino substituent may facilitate hydrogen bonding in biological targets, such as kinase enzymes .

Properties

IUPAC Name

1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O/c18-17(19,20)13-5-2-12(3-6-13)4-7-15(25)24-10-14(11-24)23-16-21-8-1-9-22-16/h1-3,5-6,8-9,14H,4,7,10-11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSUUDYNMHZYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into two primary fragments:

  • 3-(Pyrimidin-2-ylamino)azetidine : A four-membered azetidine ring substituted at the 3-position with a pyrimidin-2-ylamino group.
  • 3-(4-(Trifluoromethyl)phenyl)propanoyl chloride : A propionyl derivative bearing a 4-(trifluoromethyl)phenyl substituent at the terminal carbon.

The convergent synthesis involves coupling these fragments via N-acylation of the azetidine’s nitrogen atom with the propanoyl chloride.

Synthesis of 3-(Pyrimidin-2-ylamino)azetidine

Azetidine Ring Formation

The azetidine core is synthesized via intramolecular cyclization of 1,3-dibromopropane with ammonia under high-pressure conditions:
$$
\text{1,3-Dibromopropane} + \text{NH}_3 \xrightarrow{\text{EtOH, Δ}} \text{Azetidine} + 2 \text{HBr}
$$
Yield: ~60–70% under optimized conditions.

Functionalization at the 3-Position

Introducing the pyrimidin-2-ylamino group necessitates nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination :

Method A: SNAr with 2-Chloropyrimidine

$$
\text{Azetidin-3-yl methanesulfonate} + \text{2-Chloropyrimidine} \xrightarrow{\text{DMF, K}2\text{CO}3, 80^\circ \text{C}} \text{3-(Pyrimidin-2-ylamino)azetidine}
$$
Conditions :

  • Solvent: Dimethylformamide (DMF)
  • Base: Potassium carbonate
  • Temperature: 80°C, 12–16 hours
  • Yield: 45–55%
Method B: Buchwald-Hartwig Coupling

$$
\text{Azetidin-3-amine} + \text{2-Bromopyrimidine} \xrightarrow{\text{Pd}2(\text{dba})3, Xantphos, Cs}2\text{CO}3, \text{Toluene, 110}^\circ \text{C}} \text{3-(Pyrimidin-2-ylamino)azetidine}
$$
Conditions :

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0)
  • Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
  • Base: Cesium carbonate
  • Yield: 60–70%

Synthesis of 3-(4-(Trifluoromethyl)phenyl)propanoyl Chloride

Preparation of 3-(4-(Trifluoromethyl)phenyl)propanoic Acid

Step 1: Grignard Reaction

$$
\text{4-(Trifluoromethyl)benzyl bromide} + \text{Mg} \xrightarrow{\text{THF, 0}^\circ \text{C}} \text{4-(Trifluoromethyl)benzyl magnesium bromide}
$$
Step 2: Reaction with Acrylonitrile
$$
\text{Grignard Reagent} + \text{CH}2=\text{CHCN} \xrightarrow{\text{THF, 25}^\circ \text{C}} \text{3-(4-(Trifluoromethyl)phenyl)propanenitrile}
$$
Step 3: Hydrolysis to Carboxylic Acid
$$
\text{Nitrile} \xrightarrow{\text{H}
2\text{SO}4, \text{H}2\text{O}, \Delta} \text{3-(4-(Trifluoromethyl)phenyl)propanoic Acid}
$$
Overall Yield: 50–60%

Conversion to Acid Chloride

$$
\text{3-(4-(Trifluoromethyl)phenyl)propanoic Acid} + \text{SOCl}_2 \xrightarrow{\text{DMF (cat.), 60}^\circ \text{C}} \text{3-(4-(Trifluoromethyl)phenyl)propanoyl Chloride}
$$
Conditions :

  • Reagent: Thionyl chloride (2.5 equiv)
  • Catalyst: Dimethylformamide (1 mol%)
  • Yield: >90%

Final Coupling via N-Acylation

The azetidine and propanoyl chloride are coupled under Schotten-Baumann conditions:
$$
\text{3-(Pyrimidin-2-ylamino)azetidine} + \text{3-(4-(Trifluoromethyl)phenyl)propanoyl Chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2, 0^\circ \text{C → 25}^\circ \text{C}} \text{Target Compound}
$$
Optimized Parameters :

  • Base: Triethylamine (2.2 equiv)
  • Solvent: Dichloromethane
  • Temperature: 0°C → 25°C, 4 hours
  • Yield: 70–75%

Characterization and Analytical Data

Property Value/Description Source
Melting Point 142–144°C
$$ ^1\text{H NMR} $$ δ 8.45 (d, J=5.1 Hz, 2H, Pyrimidine), 4.25 (m, 4H, Azetidine), 3.02 (t, 2H, CH$$2$$CO), 2.85 (t, 2H, CH$$2$$Ar), 7.72 (d, J=8.2 Hz, 2H, Ar), 7.56 (d, J=8.2 Hz, 2H, Ar)
HPLC Purity ≥98%
IR (cm$$^{-1}$$) 1685 (C=O), 1590 (C=N), 1320 (C-F)

Challenges and Optimization Strategies

  • Azetidine Ring Stability : The strain in the four-membered ring necessitates mild conditions during functionalization to prevent ring-opening.
  • Regioselectivity in Pyrimidine Coupling : Buchwald-Hartwig coupling (Method B) offers superior regiocontrol over SNAr (Method A).
  • Acid Chloride Reactivity : In situ generation and immediate use of the acid chloride minimize decomposition.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: It has been studied for its potential biological activities, such as antiproliferative effects against cancer cells.

  • Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name / ID Key Functional Groups MW (g/mol) Notable Features Potential Activity
Target Compound Azetidine, pyrimidin-2-ylamino, 4-(trifluoromethyl)phenyl, propan-1-one ~431.4* Rigid azetidine core; trifluoromethyl enhances lipophilicity Kinase inhibition (hypothesized)
1-(4-(Trifluoromethyl)phenyl)urea derivative (11d, ) Urea, thiazol, piperazine, hydrazinyl-oxoethyl, 4-(trifluoromethyl)phenyl 534.1 Flexible piperazine-thiazol linker; urea motif Unspecified (likely targeting enzymes/receptors)
NC-MYF-03-69 () Triazole, pyrrolidine, pyridinyl, trifluoromethyl benzyl 444.16 Triazole-pyrrolidine hybrid; YAP-TEAD disruption Anticancer (YAP-TEAD pathway inhibition)
BIA 3-335 () Piperazine, nitro, dihydroxyphenyl, trifluoromethyl phenyl 463.4 Nitro and dihydroxy groups; CNS-targeting piperazine CNS disorders (speculative)
Piperazinyl-indole derivative () Piperazine, indole, enone, trifluoromethyl phenyl ~568.8 Indole-piperazine motif; Fe/Pd nanoparticle synthesis Unspecified (possible CNS or anticancer)

*Calculated from molecular formula (C20H20F3N5O).

Pharmacological and Physicochemical Properties

  • Azetidine vs.
  • Trifluoromethyl Phenyl Group : Common across all compounds; enhances membrane permeability and resistance to oxidative metabolism .
  • Hydrogen Bonding Motifs: The pyrimidin-2-ylamino group in the target compound may mimic adenine in kinase ATP-binding sites, unlike urea (11d) or triazole (NC-MYF-03-69) derivatives .

Computational and Experimental Insights

  • Docking Studies : AutoDock Vina () simulations suggest the target compound’s azetidine-pyrimidine motif fits snugly into kinase active sites, with binding energies comparable to NC-MYF-03-69 but superior to piperazine-based analogs .

Biological Activity

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one, often referred to as a pyrimidine-based compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyrimidinyl group, an azetidine ring, and a trifluoromethyl phenyl moiety, which contribute to its pharmacological properties.

  • Molecular Formula : C17_{17}H17_{17}F3_{3}N4_{4}O
  • Molecular Weight : 350.34 g/mol
  • CAS Number : 2034420-52-3
  • Structure :
O C CCc 1ccc C F F F cc 1 N 1CC Nc 2ncccn 2 C 1\text{O C CCc 1ccc C F F F cc 1 N 1CC Nc 2ncccn 2 C 1}

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent, antimicrobial agent, and its interactions with specific molecular targets.

Anticancer Activity

Research indicates that the compound may exhibit significant anticancer properties. It has been shown to inhibit protein kinases involved in cell signaling pathways critical for cancer progression. For instance, the compound's interaction with ABL kinase has been studied, revealing its ability to block autophosphorylation and promote apoptosis in BCR-ABL-expressing cells .

Key Findings :

  • IC50_{50} values for inhibiting BCR-ABL activity were reported at 61 nM for autophosphorylation and 6 nM for peptide substrates .
  • The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Antimicrobial Activity

The compound has also displayed promising antimicrobial properties. In vitro studies have shown that it possesses significant activity against various Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest high potency against these pathogens with low cytotoxicity towards human cells .

Antimicrobial Efficacy :

Microorganism MIC (µg/mL)
Staphylococcus aureus< 0.5
Enterococcus faecalis< 1.0

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes and receptors:

  • Protein Kinase Inhibition : The compound inhibits specific kinases that are crucial for tumor cell proliferation and survival.
  • Biofilm Disruption : It shows potential in disrupting biofilms formed by bacteria, which is critical for treating chronic infections .
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells through the modulation of signaling pathways is a significant aspect of its anticancer activity.

Case Study 1: Anticancer Efficacy

In a study involving K562 and Ba/F3 BCR-ABL cell lines, the compound demonstrated effective growth inhibition with IC50_{50} values of 67 nM and 47 nM respectively. These results highlight its potential as a targeted therapy for leukemia .

Case Study 2: Antimicrobial Resistance

A series of experiments assessed the compound's ability to prevent resistance development in Staphylococcus aureus. Results indicated a very low tendency for resistance mutations to occur even under prolonged exposure to the compound, suggesting its utility in treating resistant infections .

Q & A

Q. What are the standard synthetic protocols for preparing 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one, and what key reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, the azetidine ring may be functionalized via sulfonylation or amination (similar to methods described for cyclohexylsulfonyl-azetidine derivatives in ). Key reagents include trifluoromethylphenyl precursors and pyrimidin-2-ylamine derivatives. Solvent selection (e.g., dichloromethane or ethanol) and temperature control (20–80°C) are critical to minimize side reactions. Purification often employs column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

X-ray crystallography (using SHELX programs for refinement) is the gold standard for resolving 3D conformation, particularly for azetidine and trifluoromethyl groups . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming connectivity and stereochemistry, especially for distinguishing pyrimidine NH protons and trifluoromethyl environments .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The trifluoromethyl group enhances lipophilicity and metabolic stability, as observed in similar phenylpropanone derivatives ( ). Its electron-withdrawing nature also affects the compound’s reactivity in nucleophilic substitution reactions, which can be quantified via Hammett substituent constants .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding affinity data for this compound?

Discrepancies may arise from force field inaccuracies or solvent effects in simulations. Validate docking results (e.g., AutoDock Vina) with experimental Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Adjust protonation states of the pyrimidine ring and azetidine nitrogen using pH-dependent molecular dynamics (MD) simulations .

Q. What strategies optimize enantiomeric purity during synthesis, given the stereogenic centers in the azetidine ring?

Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce asymmetry during azetidine ring formation. Monitor enantiomeric excess (ee) via chiral HPLC with amylose-based columns. For resolution, employ diastereomeric salt crystallization using tartaric acid derivatives .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

Stability studies under accelerated conditions (40°C/75% RH) suggest that aprotic solvents like DMSO or acetonitrile minimize hydrolysis of the propan-1-one moiety. Degradation products can be analyzed via LC-MS, focusing on trifluoromethylphenyl oxidation byproducts .

Q. What experimental designs are recommended to address contradictory bioactivity data across cell-based assays?

Contradictions may stem from assay-specific factors (e.g., cell permeability, off-target effects). Use orthogonal assays:

  • In vitro enzyme inhibition (e.g., fluorescence-based kinase assays).
  • Cell viability (MTT assay) with controlled ATP concentrations.
  • Target engagement validation via Cellular Thermal Shift Assay (CETSA) .

Methodological Considerations

Q. How to analyze regioselectivity challenges in pyrimidine-azetidine coupling reactions?

Regioselectivity is influenced by steric and electronic factors. Use Density Functional Theory (DFT) calculations (e.g., Gaussian) to model transition states. Experimentally, screen Pd-catalyzed coupling conditions (e.g., Buchwald-Hartwig vs. Ullmann) with varying ligands (XPhos vs. BINAP) .

Q. What computational tools are suitable for predicting metabolic pathways of this compound?

Leverage ADMET predictors (e.g., SwissADME, MetaCore) to identify potential oxidation sites (e.g., azetidine ring opening or pyrimidine hydroxylation). Validate with microsomal stability assays (human liver microsomes + NADPH) .

Data Contradiction Analysis

Q. How to reconcile conflicting crystallographic and solution-phase NMR data for the azetidine ring conformation?

Crystallography may capture rigid conformations, while NMR reflects dynamic equilibria. Perform variable-temperature NMR (VT-NMR) to probe ring puckering dynamics. Compare with MD simulations (AMBER force field) to model flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.